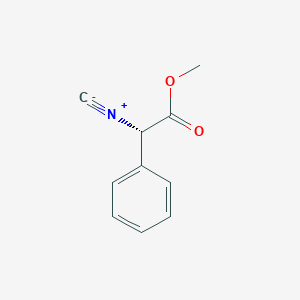

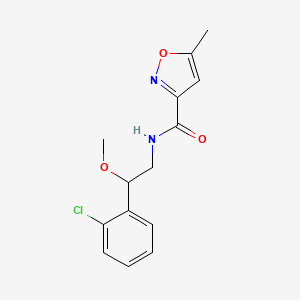

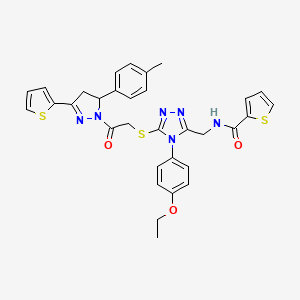

![molecular formula C24H24N4O4S B2866513 N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 1147292-73-6](/img/structure/B2866513.png)

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide” is a complex organic molecule. It contains a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached), a quinazolinone group (a type of heterocyclic compound), and a sulfanylacetamide group (an amide with a sulfur atom attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyano group might be introduced using a cyanation reaction . The cyclopropyl group could be formed using a cyclopropanation reaction . The dimethoxyphenyl group could be introduced using a Friedel-Crafts alkylation . The quinazolinone group could be synthesized using a condensation reaction . Finally, the sulfanylacetamide group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyano group would introduce a region of high electron density due to the presence of the nitrogen atom. The cyclopropyl group would introduce strain into the molecule due to its three-membered ring structure. The dimethoxyphenyl group would introduce aromaticity into the molecule, and the quinazolinone group would introduce additional aromaticity and a carbonyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid. The cyclopropyl group could undergo ring-opening reactions. The dimethoxyphenyl group could undergo electrophilic aromatic substitution reactions. The quinazolinone group could undergo reactions at the carbonyl group, such as reduction or nucleophilic addition .Aplicaciones Científicas De Investigación

Structural Aspects and Properties

Research on isoquinoline derivatives, similar in structure to N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide, has focused on their structural aspects and properties. Studies like those conducted by Karmakar et al. (2007) have explored the structural characteristics of similar compounds, revealing interesting properties like fluorescence emission and the formation of crystalline structures under certain conditions (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antitumor Activity

In the realm of antitumor research, compounds structurally similar to the one have been synthesized and evaluated for their potential antitumor activities. A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structure, demonstrated significant broad-spectrum antitumor activity in vitro (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

Compounds with structures related to this compound have also been explored for their potential analgesic and anti-inflammatory activities. For instance, Yusov et al. (2019) synthesized isoquinoline derivatives that showed promising analgesic effects in studies (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Synthesis, Characterization, and Anticancer Evaluation

Continuing the exploration in the field of cancer research, Zyabrev et al. (2022) synthesized and characterized 4-arylsulfonyl-1,3-oxazoles, showing anticancer activities against various cancer cell lines. This research underscores the potential of similar compounds in developing new cancer treatments (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Photochemistry in Aqueous Solutions

The photochemical properties of compounds structurally related to this compound have been studied in aqueous solutions. Research by Mella, Fasani, and Albini (2001) on ciprofloxacin, which has some structural similarities, investigated its photochemical behavior, revealing interesting aspects that could be relevant for similar compounds (Mella, Fasani, & Albini, 2001).

Direcciones Futuras

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a pharmaceutical, then future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used as a pesticide, then future research could focus on testing its efficacy against various pests, as well as its environmental impact .

Propiedades

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-24(14-25,15-8-9-15)27-21(29)13-33-23-26-18-7-5-4-6-17(18)22(30)28(23)16-10-11-19(31-2)20(12-16)32-3/h4-7,10-12,15H,8-9,13H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAAQGNIQVOVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

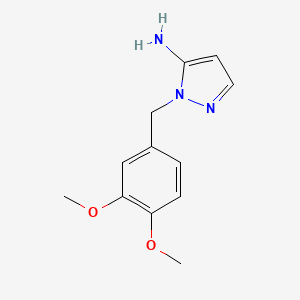

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)

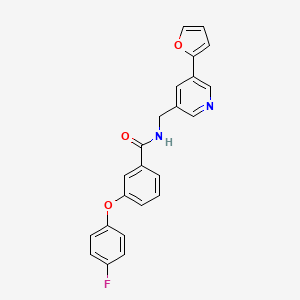

![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)

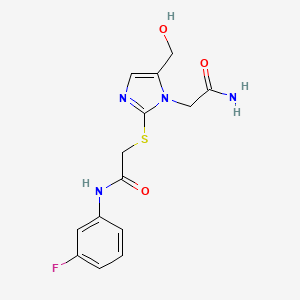

![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)